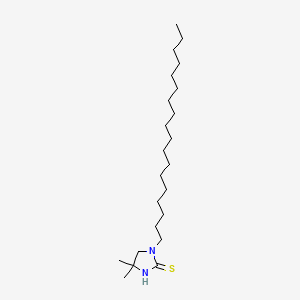
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is an organic compound with the molecular formula C23H46N2S It is a derivative of imidazolidine, characterized by the presence of a thione group (-C=S) and a long octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with octadecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The octadecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The long octadecyl chain allows for incorporation into lipid bilayers, affecting membrane properties and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-imidazolidinethione: Lacks the octadecyl chain, resulting in different solubility and reactivity.
1-Octadecyl-2-imidazolidinethione: Similar structure but without the dimethyl groups, affecting steric properties and reactivity.
4,4-Dimethyl-1-octadecyl-2-thiohydantoin: Contains a thiohydantoin ring instead of an imidazolidine ring, leading to different chemical behavior.
Uniqueness
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is unique due to its combination of a long hydrophobic chain and a reactive thione group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
63869-16-9 |
|---|---|
Formule moléculaire |
C23H46N2S |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
4,4-dimethyl-1-octadecylimidazolidine-2-thione |
InChI |
InChI=1S/C23H46N2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23(2,3)24-22(25)26/h4-21H2,1-3H3,(H,24,26) |
Clé InChI |
YPAYDYHGKCVDFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CC(NC1=S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)

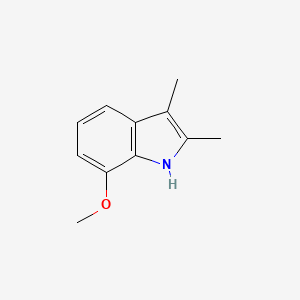
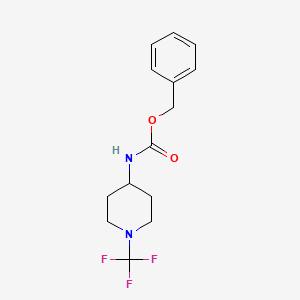
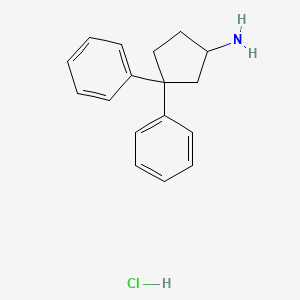
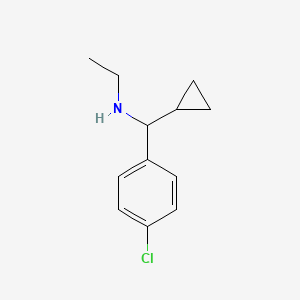
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)

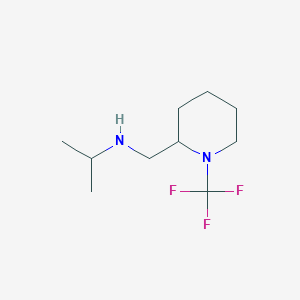


![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
